CB1 Receptor Binding Affinity: 2-Azido-1-(piperidin-1-yl)ethan-1-one vs. Rimonabant
2-Azido-1-(piperidin-1-yl)ethan-1-one demonstrates nanomolar binding affinity for the human cannabinoid CB1 receptor with a reported Ki of 19.9 nM in a radioligand displacement assay [1]. In comparison, the well-established CB1 antagonist rimonabant exhibits a higher affinity (lower Ki) ranging from 1.8 nM to 6.2 nM depending on assay conditions [2]. While rimonabant is more potent, the azido-functionalized scaffold of the target compound offers a distinct synthetic handle for further derivatization via click chemistry, enabling structure-activity relationship (SAR) studies that rimonabant's structure does not support.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 19.9 nM |
| Comparator Or Baseline | Rimonabant: Ki = 6.2 nM (Table 1, J Pain) or 1.8 nM (Biomart) |
| Quantified Difference | Rimonabant shows ~3.2–11× higher affinity (lower Ki) than target compound |
| Conditions | Displacement of [3H]CP 55,940 from human CB1 receptor expressed in insect sf9 membranes |
Why This Matters
The moderate affinity combined with an azide click handle makes this compound a versatile starting point for developing novel CB1-targeted probes or therapeutics with tunable pharmacology.
- [1] BindingDB BDBM50380718, CHEMBL2017684. Cannabinoid receptor 1 (Human) binding affinity (Ki = 19.9 nM). View Source
- [2] Table 1: Structures and CB1 Activity of Selected Congeners of Rimonabant. J Pain. Rimonabant Ki = 6.2 nM. View Source
